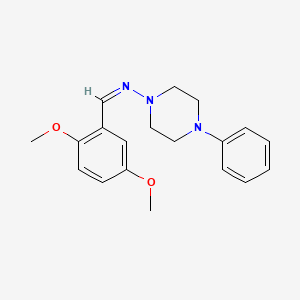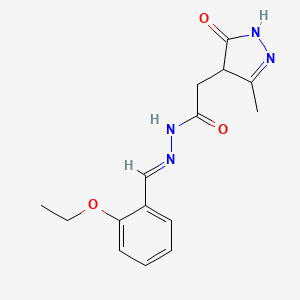
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine
Descripción general
Descripción
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine, also known as MPPF, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, this compound increases the levels of serotonin in the brain, leading to anxiolytic and antidepressant effects. This compound also modulates the activity of other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been found to reduce pain sensitivity and drug-seeking behavior in animal models. This compound has a good safety profile and does not produce significant side effects at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine is a useful tool for studying the role of the serotonin 5-HT1A receptor in various neurological disorders. It has a high affinity and selectivity for this receptor, making it a valuable pharmacological agent. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research on N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine. One area of interest is the development of more potent and selective 5-HT1A receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of this compound in the regulation of neuroinflammation and oxidative stress is an area of active research. Overall, this compound has significant potential as a therapeutic agent for various neurological disorders, and further research is needed to fully explore its therapeutic potential.
In conclusion, this compound is a selective antagonist of the serotonin 5-HT1A receptor with potential therapeutic applications in various neurological disorders. Its synthesis method has been optimized over the years, and it has shown promising results in preclinical studies. This compound acts by blocking the 5-HT1A receptor and modulating the activity of other neurotransmitters, leading to anxiolytic, antidepressant, and antipsychotic effects. This compound has a good safety profile and does not produce significant side effects at therapeutic doses. However, it has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions. There are several future directions for the research on this compound, including the development of more potent and selective 5-HT1A receptor antagonists and the investigation of its potential therapeutic applications in other neurological disorders.
Aplicaciones Científicas De Investigación
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has also been investigated for its role in pain management and addiction treatment. This compound has shown promising results in preclinical studies, and clinical trials are underway to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
(Z,E)-2-methyl-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-18(16-19-8-4-2-5-9-19)17-21-23-14-12-22(13-15-23)20-10-6-3-7-11-20/h2-11,16-17H,12-15H2,1H3/b18-16+,21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQXCOCXZPFXBJ-MELVWCACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-2-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3896543.png)

![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B3896553.png)
![N-[4-(dimethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3896559.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3896577.png)
![N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896593.png)
![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B3896616.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3896620.png)